molecular formula C25H29N3O3 B605186 Adimolol, (S)- CAS No. 185517-29-7

Adimolol, (S)-

Katalognummer: B605186
CAS-Nummer: 185517-29-7
Molekulargewicht: 419.53
InChI-Schlüssel: YWRIUGFSIQMHJK-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Adimolol, (S)-, is an antihypertensive.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Adimolol is characterized by its ability to block beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions. Its chemical structure allows it to exhibit prolonged effects, with studies indicating that the pharmacological activity can persist for up to seven days following a single administration . The compound's interaction with adrenergic receptors leads to significant reductions in heart rate and blood pressure, making it a candidate for treating hypertension and other cardiovascular disorders .

Therapeutic Applications

1. Hypertension Management

  • Adimolol has been primarily investigated for its antihypertensive properties. Clinical studies have demonstrated its efficacy in lowering blood pressure and heart rate, providing a viable option for patients requiring sustained adrenergic blockade .
  • The long-lasting action of Adimolol allows for once-daily dosing, which can enhance patient compliance compared to shorter-acting beta-blockers .

2. Cardiovascular Disorders

  • Beyond hypertension, Adimolol may have applications in managing various cardiac conditions where adrenergic modulation is beneficial. Its ability to maintain stable heart rates during stress or exercise makes it a potential candidate for broader cardiovascular therapies .

Case Studies and Clinical Research

Several clinical studies have been conducted to evaluate the effectiveness and safety profile of Adimolol:

Study ReferenceObjectiveFindings
PubMed Study Compare effects on blood pressure and heart rate with propranololBoth Adimolol and propranolol significantly reduced blood pressure and heart rate; effects persisted for up to 7 days post-administration.
PMC Article Investigate the absence of alpha-adrenoceptor blockadeConfirmed that Adimolol functions solely as a beta-adrenoceptor blocker without alpha-blocking effects.
NIH Case Studies Evaluate clinical trial methodologiesHighlighted the importance of rigorous design in assessing new therapeutic agents like Adimolol.

Comparative Analysis with Other Beta-Blockers

Adimolol shares structural similarities with other beta-blockers but exhibits unique pharmacological characteristics:

Compound NameDuration of ActionSide Effects ProfileUnique Properties
AdimololUp to 7 daysLower incidence of side effects compared to shorter-acting agentsProlonged receptor binding leading to sustained effects
Propranolol3-6 hoursHigher incidence of side effects due to shorter actionNon-selective beta-blocker with both beta-1 and beta-2 activity

Future Research Directions

Ongoing research is exploring additional therapeutic uses for Adimolol beyond hypertension. Potential areas include:

  • Management of Anxiety Disorders : Given its adrenergic blockade properties, further studies may investigate its efficacy in treating anxiety-related conditions.
  • Heart Failure : Research may assess its role in chronic heart failure management due to its sustained action on heart rate control.

Eigenschaften

CAS-Nummer

185517-29-7

Molekularformel

C25H29N3O3

Molekulargewicht

419.53

IUPAC-Name

2H-Benzimidazol-2-one, 1,3-dihydro-1-(3-(((2S)-2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)-3-methylbutyl)-

InChI

1S/C25H29N3O3/c1-25(2,14-15-28-22-12-6-5-11-21(22)27-24(28)30)26-16-19(29)17-31-23-13-7-9-18-8-3-4-10-20(18)23/h3-13,19,26,29H,14-17H2,1-2H3,(H,27,30)/t19-/m0/s1

InChI-Schlüssel

YWRIUGFSIQMHJK-IBGZPJMESA-N

SMILES

CC(C)(CCn1c2ccccc2[nH]c1=O)NC[C@@H](COc3cccc4c3cccc4)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Adimolol, (S)-

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adimolol, (S)-
Reactant of Route 2
Reactant of Route 2
Adimolol, (S)-
Reactant of Route 3
Adimolol, (S)-
Reactant of Route 4
Adimolol, (S)-
Reactant of Route 5
Reactant of Route 5
Adimolol, (S)-
Reactant of Route 6
Reactant of Route 6
Adimolol, (S)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.